JWH 019 N-(4-fluorohexyl) isomer is a synthetic cannabinoid that belongs to the class of compounds known as aminoalkylindoles. This compound exhibits high affinity for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, making it relevant in the study of cannabinoid receptor interactions and their physiological effects. The compound's molecular formula is , with a molecular weight of 373.50 g/mol. It is primarily used for research purposes and is classified as a novel psychoactive substance, often encountered in forensic toxicology and analytical chemistry settings.
JWH 019 N-(4-fluorohexyl) isomer is available from various chemical suppliers, including Cayman Chemical and GLP Bio, where it is marketed as a reference standard for analytical applications. The compound's CAS number is 2365471-36-7, and it is categorized under synthetic cannabinoids. Due to its psychoactive properties, it falls under the classification of controlled substances in many jurisdictions, necessitating appropriate documentation for purchase and use in research.
The synthesis of JWH 019 N-(4-fluorohexyl) isomer involves several steps typical of organic synthesis processes for cannabinoids. The general synthetic route includes:
The specific conditions for each reaction step, including temperature, solvent choice, and reaction time, are critical to achieving high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
The molecular structure of JWH 019 N-(4-fluorohexyl) isomer can be represented by its structural formula:
O=C(C1=CN(CCCC(F)CC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC=C3
The compound has a flash point of -20°C, indicating its volatility and potential hazards during handling. It is typically stored at -20°C to maintain stability.
JWH 019 N-(4-fluorohexyl) isomer can undergo various chemical reactions typical of organic compounds, including:
The reactivity of this compound can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts or inhibitors.
JWH 019 N-(4-fluorohexyl) isomer acts primarily as a cannabinoid receptor agonist. Upon administration, it binds to CB1 and CB2 receptors in the central nervous system and peripheral tissues:
Research indicates that synthetic cannabinoids like JWH 019 can produce effects similar to those of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis.
JWH 019 N-(4-fluorohexyl) isomer has several scientific applications:
This compound represents a significant interest within the field of cannabinoid research due to its structural similarities to natural cannabinoids and its potential therapeutic implications.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 21420-58-6